molecular formula C17H19NO4S B6369926 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261999-74-9

2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6369926
CAS RN: 1261999-74-9
M. Wt: 333.4 g/mol
InChI Key: BNFYCHLPJDYZSJ-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% (2-BSPB) is a synthetic phenylbenzoic acid derivative that is widely used in scientific research and laboratory experiments. It is an aromatic sulfonamide compound that is highly soluble in water and has a melting point of approximately 138°C. 2-BSPB is a versatile compound with numerous potential applications in the field of biochemical and physiological research.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is widely used for scientific research and laboratory experiments. It has been used as a substrate for the enzyme xanthine oxidase, as well as for the detection of nitrite, nitrate, and nitric oxide. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% has been used in the synthesis of various compounds, including 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid, 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid methyl ester, and 2-phenyl-3-t-butyl-4-sulfamoylbenzoic acid ethyl ester.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is thought to interact with nitrite, nitrate, and nitric oxide, which are important signaling molecules in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% are not yet fully understood. However, it is believed that the compound acts as an inhibitor of xanthine oxidase, which may lead to increased levels of uric acid in the body. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is thought to interact with nitrite, nitrate, and nitric oxide, which may lead to changes in blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% for laboratory experiments is its high solubility in aqueous solutions. Additionally, 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% is relatively stable and has a low melting point, making it easy to handle and store. However, the compound is also toxic and should be handled with caution.

Future Directions

The potential future directions for 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% include further research into its mechanism of action and biochemical and physiological effects. Additionally, further studies into the compound’s interactions with nitrite, nitrate, and nitric oxide could lead to new applications in the field of medicine. Finally, the development of novel synthesis methods for 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95% begins with the reaction of 4-t-butylbenzoic acid with thionyl chloride. The resulting product, 4-t-butylchlorobenzoic acid, is then coupled with 2-aminophenol in the presence of a base such as sodium hydroxide to form 4-t-butyl-2-aminophenylbenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-t-butyl-2-chlorophenylbenzoic acid. Finally, this compound is reacted with sulfamic acid to produce 2-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFYCHLPJDYZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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